3-Cyclopropyl-3-methylbutanoyl chloride
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Overview
Description
3-Cyclopropyl-3-methylbutanoyl chloride is an organic compound with the molecular formula C₈H₁₃ClO. It is a derivative of butanoyl chloride, featuring a cyclopropyl and a methyl group attached to the third carbon of the butanoyl chain. This compound is primarily used in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methylbutanoyl chloride typically involves the chlorination of 3-Cyclopropyl-3-methylbutanoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction control and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Cyclopropyl-3-methylbutanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases like sodium hydroxide (NaOH).
Major Products
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Thioesters: Formed when reacted with thiols.
3-Cyclopropyl-3-methylbutanoic acid: Formed upon hydrolysis.
Scientific Research Applications
3-Cyclopropyl-3-methylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with cyclopropyl groups, which are known to enhance the metabolic stability of drugs.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methylbutanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-3-methylbutanoic acid: The parent acid of 3-Cyclopropyl-3-methylbutanoyl chloride.
Cyclopropylmethyl chloride: A simpler compound with a cyclopropyl group attached to a methyl chloride.
3-Methylbutanoyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl and a methyl group, which confer specific steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications where such characteristics are desired.
Properties
IUPAC Name |
3-cyclopropyl-3-methylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIYNREYBUBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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